molecular formula C9H8N+ B1208727 Quinolizinium CAS No. 255-59-4

Quinolizinium

Cat. No. B1208727
CAS RN: 255-59-4
M. Wt: 130.17 g/mol
InChI Key: GUOHRXPYGSKUGT-UHFFFAOYSA-N
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Description

Quinolizinium is a mancude organic heterobicyclic parent, a polycyclic heteroarene and a member of quinolizines.

Scientific Research Applications

Photocatalysis

Quinolizinium compounds, known for their role as cationic aromatic heterocycles, have been synthesized and utilized in visible-light-induced photocatalysis reactions. They demonstrate good yields in such applications, making them valuable in the field of photocatalysis (Yip et al., 2021).

Cell Imaging

A collection of quinolizinium fluorescent dyes has been developed for cell imaging. These compounds, particularly a specific quinolizinium derivative salt, target the lysosomal compartment in human osteosarcoma cells, indicating their potential in cellular imaging (Zacharioudakis et al., 2017).

Nonlinear Optical Properties

Quinolizinium has been explored as an acceptor unit in charged π-donor π-acceptor chromophores, showing promise for its nonlinear optical properties. This highlights its potential in applications involving nonlinear optical chromophores (Cañeque et al., 2014).

Fluorescent Probes and Biological Activity

Quinolizinium salts, including sparteine and its analogues, are applied as fluorescent probes and in compounds with biological activity. Their widespread occurrence in nature has led to extensive research into their applications in these areas (Avendaño & Menéndez, 2008).

Detection of Hydrogen Peroxide

Boronobenzo[b]quinolizinium derivatives are utilized for the fluorimetric detection of hydrogen peroxide, demonstrating the ability to operate efficiently in living cells and water (Bortolozzi et al., 2014).

Detection of N-nucleophiles

Quinolizinium salts have been identified as effective fluorescent reagents for detecting amines, highlighting their utility in analytical chemistry (Martín et al., 1985).

Synthesis and Catalysis

Efficient synthesis of quinolizinium salts has been achieved through Rh(III) or Ru(II)-catalyzed C-H activation, indicating their importance in catalysis and organic synthesis (Luo et al., 2013).

Fluorescence Imaging

Quinolizinium-based dyes have potential applications in fluorescence imaging, particularly under nonlinear excitation in biological media. Their photophysical properties make them suitable as labels in such imaging applications (Marcelo et al., 2015).

properties

IUPAC Name

quinolizin-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOHRXPYGSKUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C=CC=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276229
Record name quinolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolizinium

CAS RN

255-59-4
Record name Quinolizinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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